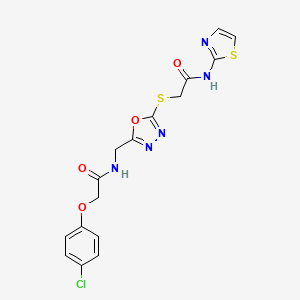

2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O4S2/c17-10-1-3-11(4-2-10)25-8-12(23)19-7-14-21-22-16(26-14)28-9-13(24)20-15-18-5-6-27-15/h1-6H,7-9H2,(H,19,23)(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQLKGFZXTZJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide , often referred to as a thiazole derivative, has garnered attention for its diverse biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.86 g/mol. The structure features a chlorophenoxy group and a thiazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

-

Antitumor Activity :

- The thiazole ring is crucial for cytotoxic activity against various cancer cell lines. Studies have shown that compounds with similar structures display significant inhibition of cell proliferation in human cancer models, including breast and lung cancer cells .

- A case study demonstrated that derivatives of thiazole exhibited IC50 values in the low micromolar range against colon cancer cells, indicating potent anticancer properties .

- Anticonvulsant Effects :

- Antibacterial and Antifungal Properties :

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety has been linked to the inhibition of key enzymes involved in tumor progression and microbial metabolism.

- Cell Cycle Disruption : Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis through activation of caspases .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | HCT116 (Colon Cancer) | 4.363 | |

| Anticonvulsant | Picrotoxin-induced convulsion | - | |

| Antibacterial | Various Strains (E. coli, S. aureus) | Moderate |

Case Studies

- Antitumor Efficacy : A study involving the evaluation of thiazole derivatives revealed that compounds with modifications similar to this compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value lower than that of standard chemotherapy agents like doxorubicin .

- Anticonvulsant Activity : In a controlled study, a series of thiazole derivatives were tested for their anticonvulsant properties using animal models. The results indicated that certain modifications enhanced their protective effects against seizures, suggesting potential therapeutic applications for epilepsy .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., carbodiimide-mediated coupling for acetamide-thioether formation) likely results in lower yields (~60–70%) compared to simpler analogs like 2-(4-chlorophenyl)-N-(thiazol-2-yl)acetamide (yield >85%) .

- Bioactivity Gaps: While thiazole-acetamide derivatives show antimicrobial activity , the target’s oxadiazole-thioether linkage may confer unique enzyme inhibition (e.g., acetylcholinesterase or kinase targets) unobserved in analogs .

- Solubility Challenges: The 4-chlorophenoxy group’s hydrophobicity may necessitate prodrug strategies for in vivo applications, unlike sulfamoyl-containing quinazolinones with inherent aqueous solubility .

Q & A

Basic: What are the optimized synthetic routes for this compound, and what critical parameters influence yield?

Answer:

The synthesis typically involves multi-step reactions, including:

- Thiol coupling : Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetyl derivatives in anhydrous acetone using potassium carbonate (K₂CO₃) as a base, refluxed for 3–5 hours. Solvent choice (e.g., dry acetone) and stoichiometric ratios (1:1 thiol to alkylating agent) are critical for minimizing side reactions .

- Amide bond formation : Condensation of intermediates with thiazol-2-amine derivatives using triethylamine (TEA) as a catalyst in dioxane or DMF at 20–25°C, ensuring slow addition of chloroacetyl chloride to avoid excessive heat generation .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures to isolate pure products. Yield optimization requires precise temperature control during reflux and TLC monitoring (e.g., hexane:ethyl acetate 9:1) .

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of thiazole and oxadiazole ring formation, with attention to aromatic proton splitting patterns (e.g., 4-chlorophenoxy groups show distinct doublets near δ 7.2–7.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide-thiazole linkage .

- IR spectroscopy : Detection of carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether (C-S at ~600–700 cm⁻¹) .

- HPLC : For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Basic: How should researchers troubleshoot low yields during the final coupling step?

Answer:

Low yields often arise from:

- Moisture sensitivity : Ensure anhydrous conditions for reactions involving potassium carbonate or TEA by pre-drying solvents (e.g., molecular sieves in acetone) .

- Side reactions : Use a 10–20% excess of the thiol component to drive the thioether formation to completion .

- Incomplete activation : Activate chloroacetyl intermediates with catalytic iodine (1–2 mol%) in DMF to enhance electrophilicity .

Advanced: How can computational methods predict reaction pathways for this compound’s synthesis?

Answer:

- Reaction path searching : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states for SN2 vs. SN1 mechanisms in thioether formation. For example, NaN₃ substitution reactions show higher energy barriers for SN1, favoring SN2 pathways .

- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on intermediates’ stability (e.g., DMF stabilizes zwitterionic transition states) .

- Machine learning : Train models on existing oxadiazole-thiazole reaction datasets to optimize temperature and catalyst combinations .

Advanced: What strategies resolve contradictions in solubility data across studies?

Answer:

Discrepancies often stem from:

- Polymorphism : Perform X-ray crystallography to identify crystalline vs. amorphous forms. For example, oxadiazole derivatives may exhibit enantiotropic phase transitions .

- pH-dependent solubility : Use potentiometric titration (e.g., Sirius T3) to measure logP and pKa values in aqueous buffers (pH 1–12) .

- Excipient screening : Co-solvency studies with PEG-400 or cyclodextrins can improve consistency in biological assays .

Advanced: How to design in vivo studies to evaluate its hypoglycemic activity?

Answer:

- Animal models : Use streptozotocin-induced diabetic Wistar rats (n=8–10 per group) with doses of 10–50 mg/kg/day for 28 days. Monitor fasting glucose weekly .

- Toxicity screening : Conduct acute toxicity studies (OECD 423) with histopathology on liver/kidney tissues after 14-day exposure .

- Mechanistic assays : Measure PPAR-γ activation via luciferase reporter gene assays in HepG2 cells .

Advanced: What analytical approaches validate target engagement in kinase inhibition assays?

Answer:

- SPR (Surface Plasmon Resonance) : Immobilize recombinant kinases (e.g., EGFR) on CM5 chips to measure binding kinetics (KD values) .

- Cellular thermal shift assays (CETSA) : Heat shock treated vs. untreated lysates to assess stabilization of target kinases upon compound binding .

- Kinome-wide profiling : Use KinomeScan® panels to evaluate selectivity across 468 kinases at 1 µM .

Advanced: How to address discrepancies between computational docking and experimental IC50 results?

Answer:

- Conformational sampling : Perform molecular dynamics simulations (50 ns) to account for protein flexibility missed in rigid docking .

- Solvent effects : Re-score docking poses with MM-PBSA to incorporate solvation free energies .

- Off-target checks : Validate via siRNA knockdown of putative targets to confirm on-mechanism activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.